1,3-Bis(butylsulfonyl)propan-2-yl benzoate
Overview
Description
1,3-Bis(butylsulfonyl)propan-2-yl benzoate: is an organic compound with the molecular formula C18H28O6S2 This compound is characterized by the presence of two butylsulfonyl groups attached to a propan-2-yl backbone, which is further esterified with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(butylsulfonyl)propan-2-yl benzoate typically involves the following steps:
Formation of the Propan-2-yl Backbone: The initial step involves the preparation of the propan-2-yl backbone, which can be achieved through the reaction of propan-2-ol with suitable reagents.
Introduction of Butylsulfonyl Groups: The next step involves the introduction of butylsulfonyl groups. This can be achieved through the reaction of the propan-2-yl backbone with butylsulfonyl chloride in the presence of a base such as pyridine.
Esterification with Benzoate: The final step involves the esterification of the resulting compound with benzoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(butylsulfonyl)propan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in substitution reactions, where the benzoate group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(butylsulfonyl)propan-2-yl benzoate has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfone and sulfide derivatives.
Biology: It is used in biological studies to investigate the effects of sulfonyl and sulfide groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(butylsulfonyl)propan-2-yl benzoate involves its interaction with molecular targets and pathways. The sulfonyl groups can interact with various enzymes and proteins, leading to changes in their activity. The benzoate group can also interact with cellular receptors, influencing cellular signaling pathways. The overall effect of the compound depends on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(butylsulfonyl)propyl benzoate: Similar structure but with different positioning of the sulfonyl groups.
1,3-Bis(butylsulfanyl)-2-propanyl benzoate: Similar structure but with sulfanyl groups instead of sulfonyl groups.
Uniqueness
1,3-Bis(butylsulfonyl)propan-2-yl benzoate is unique due to the specific positioning of the butylsulfonyl groups and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3-bis(butylsulfonyl)propan-2-yl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6S2/c1-3-5-12-25(20,21)14-17(15-26(22,23)13-6-4-2)24-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBWMCVJFNVRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(CS(=O)(=O)CCCC)OC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.